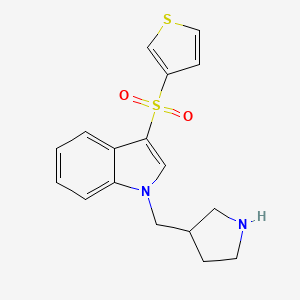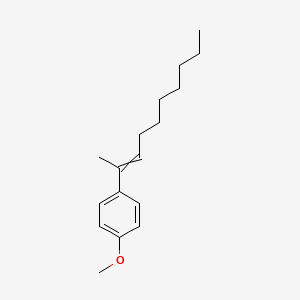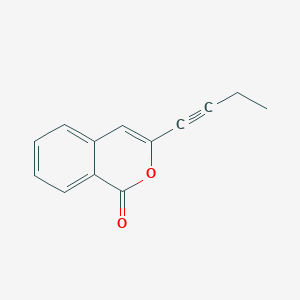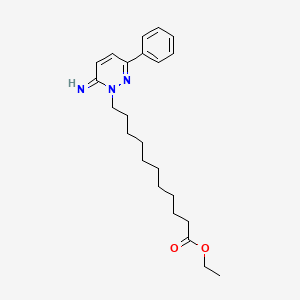![molecular formula C25H26N4O B15160030 3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole CAS No. 864771-13-1](/img/structure/B15160030.png)
3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 11696958 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Méthodes De Préparation
The preparation of CID 11696958 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction product in an aqueous solution to obtain an intermediate. This intermediate is then further processed to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
CID 11696958 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Applications De Recherche Scientifique
CID 11696958 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, CID 11696958 could be explored for its potential as a drug candidate or as a component in drug delivery systems. Industrial applications include its use in the synthesis of other valuable compounds and materials .
Mécanisme D'action
The mechanism of action of CID 11696958 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
CID 11696958 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds like 1,3-cyclohexadiene and pyruvic acid share some chemical similarities but differ in their specific properties and applications
Conclusion
CID 11696958 is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development could unlock even more applications and benefits of this intriguing compound.
Propriétés
Numéro CAS |
864771-13-1 |
|---|---|
Formule moléculaire |
C25H26N4O |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole |
InChI |
InChI=1S/C25H26N4O/c1-17-22-13-20(7-8-24(22)29-28-17)23-14-21(30-16-18-9-11-26-12-10-18)15-27-25(23)19-5-3-2-4-6-19/h2-8,13-15,18,26H,9-12,16H2,1H3,(H,28,29) |
Clé InChI |
KSVVWSSKTNYUAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)OCC4CCNCC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


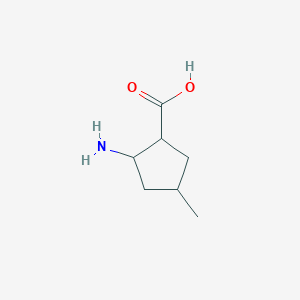

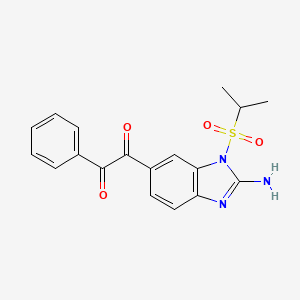
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
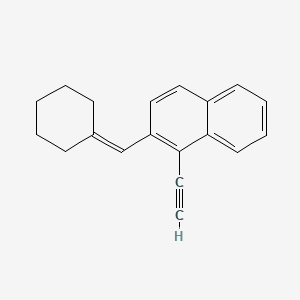
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
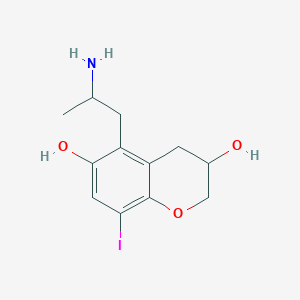
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
